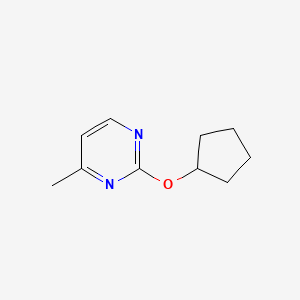

2-(Cyclopentyloxy)-4-methylpyrimidine

Description

Properties

IUPAC Name |

2-cyclopentyloxy-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-6-7-11-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZWFCAHNOGSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 2-chloro-4-methylpyrimidine is reacted with cyclopentanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours. The base deprotonates cyclopentanol, generating a cyclopentoxide ion that displaces the chloride via an SNAr mechanism.

Key variables influencing yield include:

- Base selection : Sodium hydride (85–90% yield) outperforms weaker bases like triethylamine (<50% yield).

- Solvent polarity : DMF enhances reaction rates due to its high polarity, which stabilizes the transition state.

- Temperature : Elevated temperatures (≥80°C) reduce reaction times but may promote side reactions such as ring decomposition.

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, and the product is extracted with dichloromethane or ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification via silica gel column chromatography (hexane/ethyl acetate, 4:1) affords 2-(cyclopentyloxy)-4-methylpyrimidine as a colorless liquid.

Table 1: Comparative Yields for Nucleophilic Substitution

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 80 | 12 | 89 |

| t-BuOK | THF | 60 | 24 | 78 |

| K2CO3 | DMF | 100 | 18 | 65 |

Palladium-Catalyzed Cross-Coupling Approaches

Alternative routes employ transition metal catalysis to construct the pyrimidine ring or introduce the cyclopentyloxy group. A patent (CN105622638A) describes a Suzuki-Miyaura coupling strategy using halogenated intermediates.

Suzuki-Miyaura Coupling Protocol

In this method, 2-chloro-4-methylpyrimidine is coupled with a cyclopentyl-containing boronic ester. The reaction uses palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts in a mixture of dioxane and aqueous sodium carbonate at 90°C.

Representative Procedure :

- Combine 2-chloro-4-methylpyrimidine (1.0 equiv), cyclopentylboronic acid pinacol ester (1.3 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv) in dioxane/H₂O (4:1).

- Heat at 90°C for 6 hours under nitrogen.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purify by column chromatography (hexane/ethyl acetate, 3:1) to obtain the product (72% yield).

Mechanistic Insights

The catalytic cycle involves oxidative addition of the C–Cl bond to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–O bond. The electron-deficient pyrimidine ring facilitates oxidative addition, while bulky phosphine ligands (e.g., SPhos) suppress undesired homocoupling.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic methods:

- ¹H NMR (500 MHz, CDCl₃) : δ 8.77 (s, 1H, H-6), 5.88 (m, 1H, cyclopentyl OCH), 2.55 (s, 3H, CH₃).

- LCMS (ESI) : m/z 207 [M+H]⁺.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.77 (s, 1H), 5.88 (m, 1H), 2.55 (s, 3H) |

| ¹³C NMR | δ 164.2 (C-2), 157.8 (C-4), 80.1 (OCH) |

| IR (cm⁻¹) | 1245 (C–O–C), 1550 (C=N) |

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-4-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Cyclopentyloxy)-4-methylpyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below summarizes key structural analogs of 2-(Cyclopentyloxy)-4-methylpyrimidine, highlighting substituent variations and molecular properties:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound* | 2-cyclopentyloxy, 4-methyl | C₁₀H₁₄N₂O | ~178.24 (estimated) | Bulky alkoxy group, lipophilic |

| 2-Methoxy-4-methylpyrimidine | 2-methoxy, 4-methyl | C₆H₈N₂O | 124.14 | Small alkoxy group, higher polarity |

| [2-(Cyclopentyloxy)pyridin-4-yl]methanamine | Pyridine core, 2-cyclopentyloxy, aminomethyl | C₁₁H₁₆N₂O | 192.26 | Pyridine heterocycle, amine functionality |

| 4-[2-(4-Hydroxyphenyl)ethenyl]pyrimidine | 4-ethenyl-hydroxyphenyl | C₁₂H₁₀N₂O | 198.22 | Extended conjugation, UV-active |

| 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine | Piperazine-carbonyl substituent | C₁₃H₁₈N₄O | 246.31 | Piperazine moiety, potential bioactivity |

*Estimated molecular weight based on structural analogs.

Physical and Chemical Properties

- Thermal Stability: Alkoxy-substituted pyrimidines generally exhibit moderate thermal stability. notes that alkoxy chains influence melting points and degradation profiles, with bulkier groups likely increasing melting points due to reduced molecular mobility .

- Electronic Effects : The electron-donating cyclopentyloxy group may slightly increase the electron density of the pyrimidine ring compared to electron-withdrawing groups (e.g., carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid, ), altering reactivity in electrophilic substitutions .

Biological Activity

2-(Cyclopentyloxy)-4-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its significant biological activity, particularly as an inhibitor of enzymes involved in nucleotide biosynthesis. This compound features a unique structure characterized by a cyclopentyloxy group at the 2-position and a methyl group at the 4-position of the pyrimidine ring, which contributes to its physicochemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structural configuration is crucial for its interaction with biological targets, influencing its enzyme inhibitory activity and cellular effects.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 190.24 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Pyrimidine ring, ether, methyl group |

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes in nucleotide biosynthesis pathways. This inhibition can significantly affect cell proliferation, making it a candidate for cancer research. Specifically, it has been noted for its potential to modulate enzyme activity by binding to specific sites on these enzymes, altering their function and influencing various biochemical pathways .

Anticancer Potential

The compound's ability to inhibit nucleotide synthesis suggests its utility in cancer therapies. Studies have shown that compounds with similar structures often exhibit anticancer properties by disrupting cellular proliferation and inducing apoptosis in cancer cells . For instance, the inhibition of thymidine phosphorylase has been linked to reduced migration and invasiveness in cholangiocarcinoma cell lines .

Case Studies and Research Findings

-

Inhibition of Nucleotide Biosynthesis

- A study demonstrated that this compound effectively inhibited enzyme activities related to nucleotide metabolism, leading to decreased proliferation rates in cancer cell lines .

-

Mechanism of Action

- The compound was shown to interact with specific receptor sites on target enzymes, which may lead to altered signaling pathways associated with cell growth and survival . This mechanism was further supported by comparative studies with other pyrimidine derivatives.

-

Comparative Analysis

- In comparative studies with structurally similar compounds, this compound exhibited distinct biological activities, highlighting its unique pharmacological profile.

Applications and Future Directions

The unique properties of this compound position it as a promising candidate for drug development in oncology. The ongoing research aims to explore its full therapeutic potential, including:

- Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutic agents.

- Target Identification : Further elucidating the specific biological targets and pathways influenced by this compound.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Q & A

What are the key considerations in designing a synthetic route for 2-(Cyclopentyloxy)-4-methylpyrimidine?

Answer:

Designing an efficient synthetic route requires optimizing O-alkylation and condensation steps. For example, highlights that O-alkylation of hydroxybenzaldehyde with 4-methylpyrimidine in aqueous NaOH under reflux, using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst, achieves >90% yield. Key factors include:

- Catalyst selection : Phase-transfer catalysts enhance reactivity in biphasic systems.

- Solvent and temperature : Boiling aqueous solutions (e.g., 5 M NaOH) favor nucleophilic substitution.

- Reaction monitoring : Use HPLC or TLC to track intermediate formation (e.g., 4-octyloxybenzaldehyde) before condensation .

How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Answer:

Yield optimization involves:

- One-pot synthesis : Avoid isolating intermediates (e.g., alkylated aldehydes) to reduce side reactions, as shown in for pyrimidine derivatives.

- Substituent reactivity : Electron-donating groups (e.g., cyclopentyloxy) enhance pyrimidine ring stability during condensation.

- Temperature control : Prolonged heating (8+ hours) at reflux improves conversion but risks decomposition.

- Catalytic systems : For low-reactivity substrates (e.g., pyrazines), pre-synthesize intermediates (e.g., 2-dodecyloxybenzaldehyde) to bypass competing reactions like Cannizzaro dismutation .

What spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

- X-ray crystallography : Resolve dihedral angles between the pyrimidine and aryl rings (e.g., 64.2° in ), confirming stereoelectronic effects.

- NMR spectroscopy : Use H/C NMR to verify cyclopentyloxy substitution (δ ~4.5 ppm for OCH protons) and methyl group integration.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., CHNO).

- IR spectroscopy : Confirm ether (C-O-C stretch ~1100 cm) and pyrimidine ring vibrations .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:

- Enzyme inhibition assays : Screen against kinases or phosphodiesterases (PDEs) using fluorescence-based substrates (e.g., ADP-Glo™ for ATP consumption).

- Cellular uptake studies : Radiolabel the cyclopentyloxy group to track intracellular accumulation.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.

- Protein binding : Surface plasmon resonance (SPR) quantifies affinity for target proteins like HSP90 .

How should researchers address contradictory synthetic yields reported for pyrimidine derivatives?

Answer:

- Mechanistic analysis : Compare pathways (e.g., ’s pathway 1 vs. pathway 2) to identify rate-limiting steps (e.g., Cannizzaro dismutation competing with condensation).

- Reaction parameter standardization : Control variables like solvent polarity, base strength, and catalyst loading.

- Computational modeling : Use DFT calculations to predict transition-state energies and substituent effects.

- Statistical tools : Apply Design of Experiments (DoE) to optimize multi-variable systems (e.g., temperature, stoichiometry) .

How do substituents like cyclopentyloxy groups influence the electronic properties of 4-methylpyrimidine?

Answer:

- Electron-donating effects : The cyclopentyloxy group increases electron density on the pyrimidine ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity.

- Steric effects : Bulky substituents hinder π-π stacking in crystal lattices, as seen in ’s dihedral angle analysis.

- Spectroscopic shifts : UV-Vis absorption maxima (λ) red-shift due to extended conjugation with alkoxy groups .

What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization : Use petroleum ether/ethyl acetate mixtures ( ) to remove unreacted aldehydes.

- Column chromatography : Optimize silica gel eluents (e.g., hexane:EtOAc 3:1) for polar pyrimidine derivatives.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., regioisomers) .

How can computational chemistry aid in predicting the bioactivity of this compound?

Answer:

- Docking simulations : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina.

- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with IC values from literature.

- MD simulations : Assess binding stability over nanosecond timescales (e.g., GROMACS software) .

What safety protocols are critical when handling this compound?

Answer:

- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional treatment ( ).

- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure.

- Emergency measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

How can structural modifications enhance the stability of this compound in aqueous media?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.